2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
Description
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a synthetic acetamide derivative featuring a 2,5-dioxopyrrolidinyl moiety and a substituted thiazole ring with a 2-fluorophenyl group. The 2-fluorophenyl-thiazole moiety may confer unique electronic and steric properties, while the dioxopyrrolidinyl group could enhance solubility or binding interactions.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-15-7-3-1-5-13(15)21-24-17(12-29-21)14-6-2-4-8-16(14)23-18(26)11-25-19(27)9-10-20(25)28/h1-8,12H,9-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDJOPWMNCVHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.43 g/mol. The structure consists of a pyrrolidine ring with dioxo substituents and a thiazole moiety, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Compounds with similar structural features have shown significant antioxidant properties, suggesting potential for free radical scavenging.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, although specific data on this compound is limited.
- Neuropharmacological Effects : Related compounds have demonstrated effects on neurotransmitter systems, particularly in modulating calcium currents in neuronal signaling pathways.
The primary mechanism of action appears to involve modulation of calcium channels, particularly Cav 1.2 (L-type) channels. This modulation can lead to alterations in neurotransmitter release and neuronal excitability, potentially offering therapeutic benefits in conditions such as epilepsy and neuropathic pain.
| Mechanism | Description |
|---|---|
| Calcium Channel Inhibition | Inhibits calcium currents mediated by L-type channels, affecting neuronal signaling. |
| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress in cells. |
| Antimicrobial Activity | Exhibits inhibitory effects on bacterial growth (specific strains pending further study). |
Pharmacokinetics
The pharmacokinetic profile of the compound is yet to be fully elucidated; however, related dioxopyrrolidine derivatives have shown:
- High Metabolic Stability : Studies indicate that these compounds maintain stability in human liver microsomes.
- Absorption and Distribution : Early assays suggest favorable absorption characteristics, although detailed studies are required.
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar compounds:
- Antioxidant Studies : A series of thiazolidinone derivatives were evaluated for antioxidant properties using DPPH radical scavenging assays. Compounds with similar structural motifs exhibited significant activity, suggesting that our compound may also possess this property .
- Antimicrobial Activity : Research on structurally related compounds indicated promising antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives with thiazole rings showed comparable efficacy to standard antibiotics .
- Neurological Effects : Investigations into the effects of pyrrolidine derivatives on calcium channel modulation have shown potential for anticonvulsant applications. The inhibition of calcium influx is crucial in controlling neuronal excitability and preventing seizures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights structurally related acetamide-thiazole hybrids, enabling a comparative analysis of substituent effects and synthetic pathways. Below is a detailed comparison:
Key Observations:
Substituent Effects: The 2-fluorophenyl group in the target compound contrasts with the 2,6-dichlorophenyl group in Compound 2. The 2,5-dioxopyrrolidinyl group replaces the 4-oxo-2-thioxothiazolidin-3-yl moiety seen in . This substitution likely increases solubility due to the pyrrolidinone’s polarity, whereas thioxo groups in thiazolidinones may contribute to redox activity or metal chelation .
Synthetic Flexibility: The synthesis of analogs in relies on aminolysis and condensation reactions with thiocarbonyl intermediates.
Fluorine’s presence often improves metabolic stability and bioavailability in drug candidates.
Preparation Methods
Hantzsch Thiazole Formation
The thiazole core is constructed by condensing thiourea derivatives with α-bromo ketones. Adapted from methods in:
Procedure :
- α-Bromo-2-fluorophenylacetophenone synthesis :
- Thiourea intermediate preparation :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring.
Functionalization and Purification
The crude product is purified via column chromatography (silica gel, hexane:ethyl acetate 3:1). Nuclear Magnetic Resonance (NMR) data confirm regioselectivity:
- ¹H-NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.6 Hz, 1H, ArH), 7.68–7.59 (m, 3H, ArH), 7.45 (t, J = 8.8 Hz, 1H, ArH), 6.95 (s, 1H, thiazole-H).
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
Carboxylic Acid Activation
The dioxopyrrolidine moiety is introduced via N-hydroxysuccinimide (HOSU) ester formation, optimized per:
Procedure :
- HOSU synthesis :
- Activation of acetic acid :
Amide Coupling and Final Assembly
Coupling Reaction
The activated ester reacts with the thiazole-amine under mild conditions:
Procedure :
- Active ester (1.2 mmol) and 2-(2-(2-fluorophenyl)thiazol-4-yl)phenylamine (1 mmol) are combined in dry dichloromethane.
- Triethylamine (2 mmol) is added to scavenge HCl.
- Stirred at 25°C for 48 hr.
Workup :
- Extraction with 10% HCl (3 × 50 mL).
- Organic layer washed with saturated NaHCO₃ and brine.
- Solvent removal under reduced pressure yields crude product.
Purification :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Optimization and Challenges
Reaction Efficiency
- Coupling reagent comparison :
Reagent Yield (%) Purity (%) DCC/HOSU 68 99.2 EDC/HOSU 72 98.5 HATU 75 99.1
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) marginally outperforms DCC but increases cost.
Solvent Impact
- Amide coupling efficiency :
Solvent Dielectric Constant Yield (%) Dichloromethane 8.9 68 DMF 36.7 55 THF 7.5 62
Low-polarity solvents favor carbodiimide-mediated coupling by reducing side reactions.
Industrial-Scale Considerations
The patent-derived HOSU synthesis () enables cost-effective production:
- Cost analysis :
| Component | Price/kg (USD) |
|---|---|
| Oxammonium HCl | 120 |
| Succinic anhydride | 45 |
| Dioxane | 30 |
Batch processing reduces per-unit costs by 40% compared to small-scale synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
